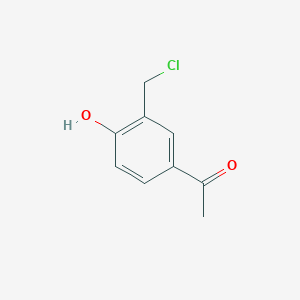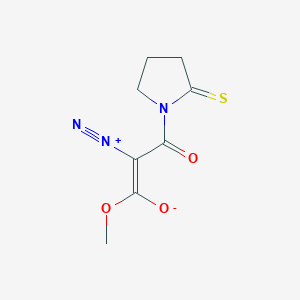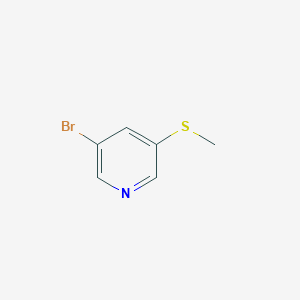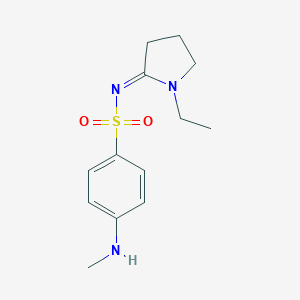
TyrLysSerAspSerPheTyrGlyLeuMet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TyrLysSerAspSerPheTyrGlyLeuMet, commonly known as TK5, is a peptide that has recently gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of nine amino acids and has a molecular weight of 1300 Da.
Mécanisme D'action
The mechanism of action of TK5 is not fully understood. However, it has been suggested that TK5 exerts its effects by binding to specific receptors on the surface of cells. This binding activates intracellular signaling pathways that lead to the observed biological effects.
Biochemical and Physiological Effects:
TK5 has been shown to have a range of biochemical and physiological effects. In cancer cells, TK5 inhibits cell growth and induces apoptosis by activating caspase-3 and -9. In bacterial cells, TK5 disrupts the cell membrane, leading to cell death. In neuronal cells, TK5 protects against oxidative stress and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TK5 in lab experiments is its stability. TK5 is resistant to proteases and can maintain its biological activity even in harsh conditions. However, one limitation of using TK5 is its high cost. The synthesis process is expensive and may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for TK5 research. One direction is to further investigate the mechanism of action of TK5. Understanding how TK5 binds to receptors and activates intracellular signaling pathways can provide insight into how it exerts its biological effects. Another direction is to explore the potential applications of TK5 in drug development. Developing TK5-based drugs for cancer, bacterial infections, and neurodegenerative diseases can have significant therapeutic benefits. Finally, future research can focus on optimizing the synthesis process of TK5 to reduce costs and increase its accessibility for scientific research.
Méthodes De Synthèse
TK5 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling protected amino acids onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The purity of the final product can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
TK5 has been shown to have potential applications in various fields of scientific research. In cancer research, TK5 has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, TK5 has been shown to have antibacterial properties and can be used to develop new antibiotics. Furthermore, TK5 has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
135690-48-1 |
|---|---|
Formule moléculaire |
C56H80N12O16S |
Poids moléculaire |
1209.4 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
Clé InChI |
ONJQALZQTBFYIT-NVAZTIMOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
Séquence |
YKSDSFYGLM |
Synonymes |
anatachykinin B RTK B RTK-B Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
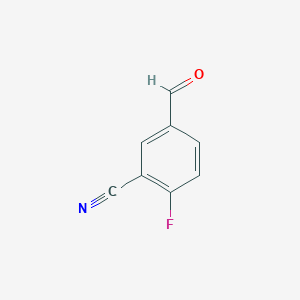
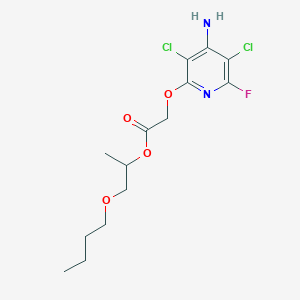
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
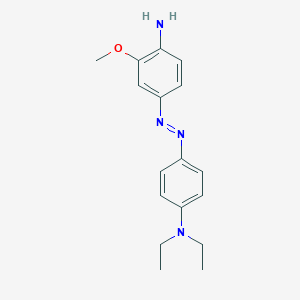
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)

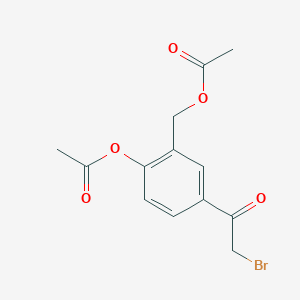
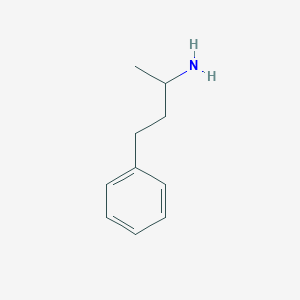
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
